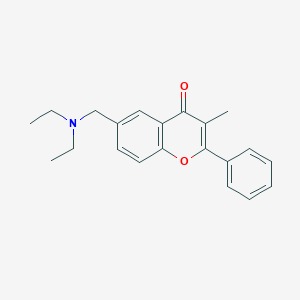
Flavamine
Vue d'ensemble
Description
Flavamine est un composé chimique de formule moléculaire C21H23NO2. Il s'agit d'un alcaloïde diterpénoïde isolé des racines d'Aconitum flavum
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Flavamine peut être synthétisée par diverses réactions chimiques. Une méthode courante implique l'utilisation de la chalcone isomérase, une enzyme qui convertit les composés de type chalcone en flavanones . Une autre méthode implique l'utilisation de la flavanone 4-réductase, qui convertit le (2S)-flavan-4-ol et le NADP+ en (2S)-flavanone, NADPH et H+ .
Méthodes de production industrielle
La production industrielle de this compound implique généralement l'extraction du composé à partir de sources naturelles, telles que les racines d'Aconitum flavum . Le processus d'extraction comprend plusieurs étapes, telles que l'extraction par solvant, la purification et la cristallisation, pour obtenir de la this compound pure.
Analyse Des Réactions Chimiques
Types de réactions
Flavamine subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydée pour former différents produits selon l'agent oxydant utilisé.
Réduction : La réduction de this compound peut conduire à la formation de différents dérivés réduits.
Substitution : this compound peut subir des réactions de substitution où un ou plusieurs de ses atomes sont remplacés par d'autres atomes ou groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Les réactifs courants comprennent les halogènes et les agents alkylants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire différentes formes réduites du composé.
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : this compound est utilisée comme matière de départ pour la synthèse de divers composés chimiques.
Industrie : This compound est utilisée dans la production de divers produits industriels, tels que les colorants et les pigments.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec diverses cibles moléculaires et voies. This compound exerce ses effets en se liant à des récepteurs et des enzymes spécifiques, modulant leur activité. Par exemple, il a été démontré que this compound inhibe certaines enzymes impliquées dans les voies inflammatoires, réduisant ainsi l'inflammation . De plus, les propriétés antioxydantes de this compound sont attribuées à sa capacité à piéger les radicaux libres et à protéger les cellules des dommages oxydatifs .
Applications De Recherche Scientifique
Flavamine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of various chemical compounds.
Industry: This compound is used in the production of various industrial products, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of flavamine involves its interaction with various molecular targets and pathways. This compound exerts its effects by binding to specific receptors and enzymes, modulating their activity. For example, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Flavamine est unique par rapport aux autres composés similaires en raison de sa structure spécifique et de ses activités biologiques. Certains composés similaires comprennent :
Flavadine : Un autre alcaloïde diterpénoïde isolé d'Aconitum flavum.
Napelline : Un composé apparenté avec des caractéristiques structurelles similaires.
Lucidusculine : Un autre alcaloïde diterpénoïde présentant des propriétés comparables.
This compound se démarque par sa structure chimique distincte et les activités biologiques spécifiques qu'elle présente, ce qui en fait un composé précieux pour diverses applications de recherche scientifique.
Propriétés
IUPAC Name |
6-(diethylaminomethyl)-3-methyl-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-4-22(5-2)14-16-11-12-19-18(13-16)20(23)15(3)21(24-19)17-9-7-6-8-10-17/h6-13H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVZNDLLRXZPNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC2=C(C=C1)OC(=C(C2=O)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166146 | |
| Record name | Flavamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15686-60-9 | |
| Record name | Flavamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLAVAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL5Z51GXKI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


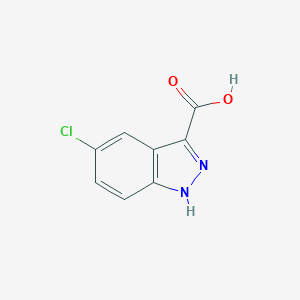
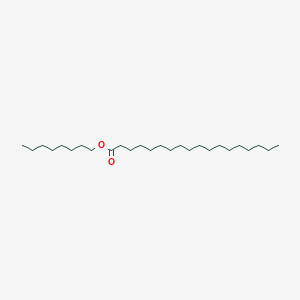
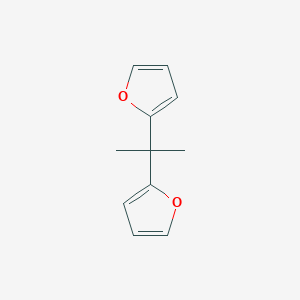
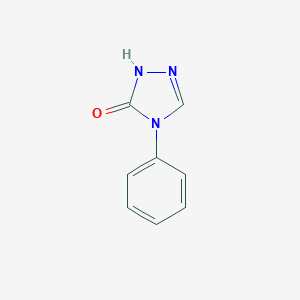
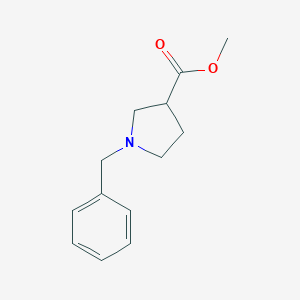
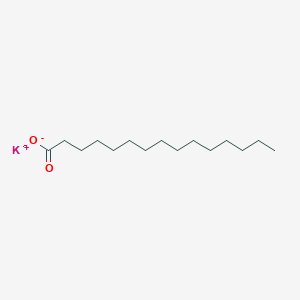
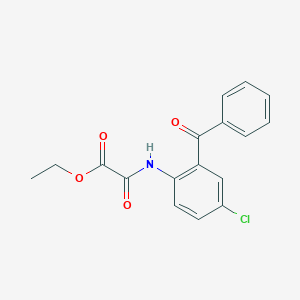
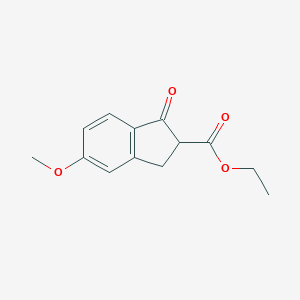
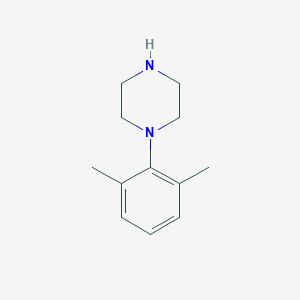
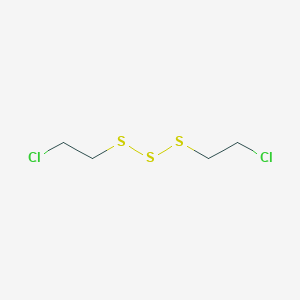
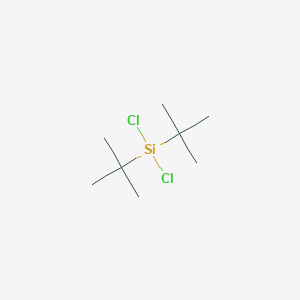

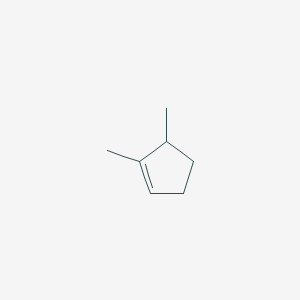
![2-[(5-Chloro-2-methoxyphenyl)diazenyl-methylamino]acetic acid](/img/structure/B93964.png)
